molecular formula C17H25N3O2S B001277 Almotriptan malate CAS No. 181183-52-8

Almotriptan malate

Katalognummer: B001277
CAS-Nummer: 181183-52-8
Molekulargewicht: 335.5 g/mol
InChI-Schlüssel: WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Almotriptan malate is a selective serotonin (5-HT) receptor agonist targeting the 5-HT1B and 5-HT1D subtypes, approved for the acute treatment of migraine. Its chemical structure (C17H25N3O2S · C4H6O5) includes a pyrrolidinylsulfonylmethyl group, contributing to its pharmacokinetic advantages, such as high oral bioavailability (70%) and a moderate half-life (3–5 hours) . Unlike earlier triptans, almotriptan exhibits minimal cytochrome P450 (CYP3A4/MAO-A)-mediated metabolism, reducing drug-drug interaction risks . It is eliminated renally (75%), with 50% as inactive metabolites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Almotriptan can be synthesized through a series of chemical reactions. One common method involves the amine-aldehyde condensation and Friedel-Crafts acylation . The process typically includes the following steps:

    Amine-aldehyde condensation: This step involves the reaction of an amine with an aldehyde to form an imine.

    Friedel-Crafts acylation: The imine is then subjected to Friedel-Crafts acylation to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of almotriptan involves optimizing the synthetic route to ensure high yield and purity. The process often includes purification steps such as recrystallization and column chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Almotriptan unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Almotriptan kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können Sulfoxide wieder in Sulfide umwandeln.

    Substitution: Substitutionsreaktionen können am Indolring oder an der Sulfonylgruppe auftreten.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone und verschiedene substituierte Derivate von Almotriptan .

Wissenschaftliche Forschungsanwendungen

Clinical Efficacy in Migraine Treatment

Almotriptan malate has been extensively studied for its effectiveness in alleviating moderate to severe migraines. Key findings from clinical trials include:

  • Efficacy Rates : In a study comparing almotriptan (12.5 mg) with sumatriptan (50 mg), both medications provided similar rates of headache relief at 2 hours (58% for almotriptan vs. 57.3% for sumatriptan). However, sumatriptan showed a higher rate of headache freedom (24.6% vs. 17.9%) .
  • Sustained Pain-Free Rates : Almotriptan has demonstrated superior sustained pain-free rates and lower adverse event rates compared to other triptans, making it a favorable option for patients .
  • Early Treatment Efficacy : A study highlighted that administering almotriptan within one hour of migraine onset resulted in significantly higher pain-free rates compared to delayed treatment .

Emerging Formulations

Recent research has focused on developing new formulations of this compound to enhance its pharmacokinetic properties:

  • Intranasal Formulation : A novel intranasal formulation has been developed that potentially offers quicker relief than oral tablets. This formulation showed a nearly five-fold reduction in time to maximum concentration and a seven-fold increase in bioavailability compared to traditional oral administration .
  • Pharmacokinetic Studies : These studies have indicated that the new formulation could provide rapid onset of action, which is critical for acute migraine relief .

Comparative Studies with Other Treatments

This compound has been compared with various other triptans and treatments for migraines:

Medication Dosage Pain Relief at 2 Hours Headache Freedom Adverse Events
Almotriptan12.5 mg56.8%17.9%Low
Sumatriptan50 mg63.7%24.6%Higher than almotriptan
Almotriptan (early use)12.5 mgHigher rates when used earlySignificant improvementComparable

This table summarizes the comparative efficacy of almotriptan against sumatriptan and highlights the importance of timely administration in achieving optimal outcomes .

Case Studies and Patient Insights

Numerous case studies have documented patient experiences with this compound:

  • Patient Satisfaction : Studies have indicated high levels of patient satisfaction due to the low incidence of adverse effects and effective pain management .
  • Quality of Life Improvements : Patients reported significant improvements in quality of life metrics when treated with almotriptan, particularly when administered early during migraine onset .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic and Pharmacodynamic Comparison with Other Triptans

Table 1: Pharmacokinetic Profiles of Almotriptan vs. Similar Triptans

Parameter Almotriptan Sumatriptan Rizatriptan Zolmitriptan
Bioavailability (%) 70 14–15 40–45 40–50
Tmax (h) 1.5–2.0 2.5 1–1.5 2–3
Half-life (h) 3–5 2 2–3 3–3.5
Metabolism MAO-A, CYP3A4 MAO-A MAO-A CYP1A2, MAO-A
Renal Elimination (%) 75 60 82 65

Almotriptan’s extended half-life and higher bioavailability reduce migraine recurrence rates compared to sumatriptan, which has a shorter duration of action . Its low lipophilicity minimizes central nervous system (CNS) side effects (e.g., dizziness: 1.5% incidence) .

Receptor Selectivity:

Almotriptan shows high affinity for 5-HT1B/1D receptors (IC50 = 12–13 nM) and negligible activity at 5-HT1A, 5-HT2A, or endothelin receptors . In contrast, sumatriptan has broader off-target effects, contributing to adverse events like chest pain (2.2% vs. 0.3% with almotriptan) .

Novel Formulations and Drug Delivery

Almotriptan’s solubility in aqueous buffers (20 mg/mL in PBS) and organic solvents enables diverse formulations . Recent advances include:

  • Intranasal Solid Lipid Nanoparticles (SLNs): Enhanced brain targeting (335.69% DTE vs. 255.1% for non-encapsulated drug) and sustained release .
  • pH-Dependent Nasal Gels: Mucoadhesive formulations (e.g., HPMC-E15/chitosan) achieve 94.24% drug release over 12 hours with minimal mucosal toxicity .

These innovations contrast with older triptans, which lack advanced delivery systems.

Biologische Aktivität

Almotriptan malate is a selective serotonin receptor agonist primarily used in the treatment of migraine. It acts predominantly on the 5-HT_1B and 5-HT_1D serotonin receptors, which play critical roles in the modulation of vascular tone and pain transmission associated with migraine attacks. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Almotriptan exhibits high affinity for the 5-HT_1B and 5-HT_1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This dual action not only alleviates headache pain but also addresses associated symptoms such as nausea and photophobia. The selectivity of almotriptan for these receptors is significantly higher compared to other serotonin receptor subtypes, such as 5-HT_1A and 5-HT_7, which are less relevant to its therapeutic effects .

Table 1: Pharmacological Profile of this compound

Parameter Value
Receptor Affinity 5-HT_1B/1D
Bioavailability ~70%
T_max (h) 1.5–2.0
Half-life (h) 3–5
Volume of Distribution (L) ~195
Metabolism MAO-A, CYP3A4, CYP2D6
Elimination Route Renal (75%)

Pharmacokinetics

Almotriptan is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 4 hours. The drug demonstrates a favorable bioavailability of approximately 70%, which is higher than many other triptans . Its half-life ranges from 3 to 5 hours, allowing for effective management of acute migraine attacks without prolonged systemic exposure.

The metabolism of almotriptan occurs primarily through oxidative pathways involving monoamine oxidase A and cytochrome P450 enzymes. The renal excretion accounts for about 75% of the drug's elimination, with a significant portion excreted unchanged in urine .

Clinical Efficacy

Several clinical studies have substantiated the efficacy of almotriptan in treating migraines. A notable randomized controlled trial compared almotriptan (12.5 mg) with sumatriptan (50 mg) and found that almotriptan provided comparable efficacy with a lower incidence of adverse effects . In women experiencing menstrually related migraines, almotriptan was significantly more effective than placebo, demonstrating consistent efficacy across multiple attacks .

Case Study: Efficacy in Menstrually Related Migraine

In a study involving women with menstrually related migraines (MRM), almotriptan was found to be significantly more effective than placebo. Patients reported reduced headache intensity and lower rates of nausea compared to those receiving placebo treatment. The results indicated that approximately 56.2% of patients were pain-free at two hours post-administration .

Safety Profile

The safety profile of almotriptan is generally favorable. In clinical trials, the overall incidence of adverse events was reported at approximately 11%, which is comparable to placebo levels . Common side effects include dizziness and fatigue; however, serious cardiovascular events were rare.

Adverse Events Comparison Table

Adverse Event Almotriptan (%) Sumatriptan (%)
Dizziness46
Fatigue34
Nausea23

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity of Almotriptan Malate, and how are they validated?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is the standard method, using a C18 column and a mobile phase of methanol and phosphate buffer (pH 3.0). System suitability tests require a resolution ≥1.0 between related impurities (e.g., Compound C and D) and ≤5% RSD for replicate injections . Validation includes specificity, linearity (98–102% purity range), and accuracy via spike-recovery experiments .

Q. How can researchers design a cross-sectional study to evaluate this compound prescription patterns in migraine patients?

  • Methodology : Use validated questionnaires administered by trained pharmacists to collect data on demographics, contraindications (e.g., cardiovascular risks), and treatment response. Ensure homogeneity in data collection via standardized training and test-based enrollment of surveyors. Analyze associations using logistic regression to adjust for covariates like age and comorbidities .

Q. What are the pharmacopeial standards for this compound impurities, and how are they quantified?

  • Methodology : The United States Pharmacopeia (USP) specifies limits for impurities (e.g., ≤0.71% for Almotriptan N-dimer). Quantification involves comparing retention times and peak areas of sample solutions against reference standards in HPLC. Water content (Karl Fischer titration) and residual solvents (gas chromatography) are additional critical tests .

Advanced Research Questions

Q. How can factorial design optimize the formulation of this compound nasal gels for enhanced bioavailability?

  • Methodology : Use a 3-factor design (e.g., HPMC-E15, chitosan HCl, and PEG400 concentrations) to assess mucoadhesion, drug release (e.g., 94.24% over 12 hours), and pH-dependent gelation. Rheological studies (pseudoplastic flow) and ex vivo mucosal penetration tests (≥78.85% drug release) validate performance. Stability studies at 5°C±3°C ensure long-term viability .

Q. What statistical approaches resolve contradictions in clinical trial data comparing this compound efficacy with other triptans?

  • Methodology : Apply meta-analysis with random-effects models to account for heterogeneity across studies. Stratify data by migraine severity and prior treatment response. Use sensitivity analysis to identify outliers or confounding variables (e.g., dosing intervals). Bayesian methods may reconcile conflicting results by weighting high-quality RCTs more heavily .

Q. How do researchers ensure reproducibility in chromatographic profiling of this compound degradation products?

  • Methodology : Standardize column conditioning, mobile phase pH (±0.05 tolerance), and injection volume. Use forced degradation studies (acid/base/oxidative stress) to simulate stability challenges. Cross-validate results with mass spectrometry (LC-MS) to confirm impurity structures. Document system suitability parameters (e.g., tailing factor <2.0) .

Q. What in silico strategies predict this compound’s interactions with serotonin receptors (5-HT1B/1D)?

  • Methodology : Perform molecular docking using crystal structures of 5-HT1B/1D (PDB IDs: 4IAQ, 4IB4) and ligand-based pharmacophore modeling. Validate predictions with radioligand binding assays (e.g., Ki values). Compare binding affinities with sumatriptan to explain efficacy differences .

Q. Methodological Frameworks

Q. How to formulate a PICOT-compliant research question for this compound pharmacokinetics?

  • Example : "In adults with episodic migraines (P), does intranasal this compound (I) compared to oral tablets (C) achieve higher plasma concentrations (O) within 30 minutes (T)?" Use the PICOT framework to define Population, Intervention, Comparison, Outcome, and Timeframe .

Q. What criteria determine the feasibility of a preclinical study on this compound’s CNS penetration?

  • Guidelines : Ensure access to validated blood-brain barrier (BBB) models (e.g., MDCK-MDR1 cells) and LC-MS/MS for quantification. Include positive controls (e.g., sumatriptan) and justify sample size via power analysis. Address ethical approvals for animal studies .

Q. Data Integrity and Reporting

Q. How to address variability in this compound stability studies under humid conditions?

  • Protocol : Use accelerated stability testing (40°C/75% RH) with periodic sampling (0, 1, 3, 6 months). Report degradation products via HPLC-UV and Fourier-transform infrared spectroscopy (FTIR). Apply ICH Q1A(R2) guidelines for data reporting .

Q. What steps validate the reproducibility of this compound synthesis in academic labs?

  • Checklist : Publish detailed reaction conditions (e.g., solvent ratios, catalyst loading), characterization data (1H NMR, HPLC chromatograms), and impurity profiles. Share raw data in supplementary materials and cross-check against USP reference standards .

Eigenschaften

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044289
Record name Almotriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.21e-01 g/L
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction.
Record name Almotriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

154323-57-6, 181183-52-8
Record name Almotriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154323-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almotriptan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almotriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almotriptan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Almotriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALMOTRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Almotriptan malate
Almotriptan malate
Almotriptan malate
Almotriptan malate
Almotriptan malate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.